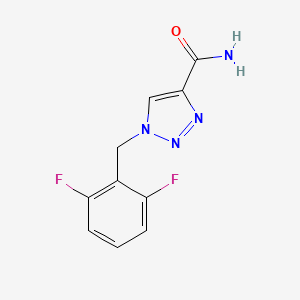

Rufinamide

Description

This compound is a triazole derivative and an anticonvulsant medication to treat seizure disorders like Lennox-Gastuat syndrome, a form of childhood epilepsy. Clinical trials suggest its efficacy in the treatment of partial seizures.

This compound is a unique anticonvulsant that is used in combination with other agents as therapy of severe forms of seizure disorders. This compound therapy is associated with a low rate of transient serum enzyme elevations and with rare instances of clinically apparent liver injury.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2007 and has 3 approved and 1 investigational indication.

for treatment of Lennox-Gastaut syndrome; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

1-[(2,6-difluorophenyl)methyl]triazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2N4O/c11-7-2-1-3-8(12)6(7)4-16-5-9(10(13)17)14-15-16/h1-3,5H,4H2,(H2,13,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POGQSBRIGCQNEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CN2C=C(N=N2)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046506 | |

| Record name | Rufinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble | |

| Record name | Rufinamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06201 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

106308-44-5 | |

| Record name | Rufinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106308-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rufinamide [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106308445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rufinamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06201 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rufinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RUFINAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WFW942PR79 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Structure-Activity Relationship of Rufinamide Analogs: A Technical Guide for Drug Development Professionals

An In-depth Analysis of Core Pharmacophores and Bioisosteric Modifications for Enhanced Anticonvulsant Activity

Rufinamide, a triazole derivative, has established itself as a significant adjunctive therapy for the treatment of seizures associated with Lennox-Gastaut syndrome. Its unique mechanism of action, primarily involving the prolongation of the inactive state of voltage-gated sodium channels, has spurred considerable interest in the development of novel analogs with improved efficacy and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound analogs, offering valuable insights for researchers, scientists, and drug development professionals in the field of anticonvulsant drug discovery.

Core Structure-Activity Relationships

The foundational structure of this compound, 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide, presents several key regions for chemical modification to explore and optimize anticonvulsant activity. These include the benzyl ring, the triazole core, and the carboxamide side chain.

The Benzyl Group: Halogenation and Lipophilicity

The substitution pattern on the benzyl ring plays a crucial role in modulating the anticonvulsant potency of this compound analogs.

-

Fluorine Substitution: The presence of fluorine atoms on the benzyl ring is a critical determinant of activity. Introducing one or two fluorine atoms, as seen in this compound itself, generally increases anticonvulsant potency.

-

Chlorine Substitution: Conversely, the replacement of fluorine with chlorine atoms on the phenyl ring tends to result in less potent compounds.

This suggests that the electronegativity and size of the halogen substituents significantly influence the interaction of the molecule with its target, presumably the voltage-gated sodium channel.

The Carboxamide Moiety: A Key Interaction Point

The carboxamide group at the 4-position of the triazole ring is another essential feature for anticonvulsant activity.

-

N-Substitution: Substitution on the nitrogen atom of the carboxamide group generally leads to a decrease in activity. Furthermore, the extent of this activity reduction is correlated with the size of the substituent; larger substituents result in lower potency. This indicates that an unsubstituted carboxamide is likely optimal for forming key hydrogen bonds or other interactions within the binding site.

Quantitative Analysis of this compound and Related Triazole Analogs

While a comprehensive public dataset of this compound analogs with corresponding quantitative activity is limited, analysis of available data for this compound and structurally related triazole derivatives provides valuable benchmarks for SAR studies.

| Compound | Structure | Anticonvulsant Activity (MES) ED50 (mg/kg) | Anticonvulsant Activity (scPTZ) ED50 (mg/kg) | Neurotoxicity TD50 (mg/kg) | Protective Index (PI = TD50/ED50) |

| This compound | 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide | 23.9 (mice, oral)[1] | 45.8 (mice, oral)[1] | >300 (mice, oral) | >12.5 |

| Analog 1 | 7-(4-chlorophenoxy)-[2][3][4]triazolo[4,3-f]pyrimidine | 34.7 | Not Reported | 262.9 | 7.6 |

| Analog 2 | 2-(1H-1,2,4-triazol-1-yl)-N-(2,6-dimethylphenyl)acetamide | Protection at 100 mg/kg | Not Reported | Not Reported | Not Reported |

| Analog 3 | 4-Butyl-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | 38.5 | Not Reported | Not Reported | Not Reported |

Note: Data for analogs are for structurally related triazole derivatives and are intended to provide a comparative context.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of novel this compound analogs. The following are standard protocols for key experiments in anticonvulsant drug screening.

Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model to identify compounds effective against generalized tonic-clonic seizures.

Objective: To assess the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure.

Procedure:

-

Animal Model: Adult male CF1 mice or Sprague-Dawley rats are commonly used.

-

Compound Administration: Test compounds are typically administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives the same volume of the vehicle used to dissolve or suspend the test compound.

-

Time to Peak Effect: Seizure induction is performed at a predetermined time after compound administration, corresponding to the anticipated time of peak drug effect.

-

Seizure Induction: A corneal electrode is used to deliver an alternating current (e.g., 60 Hz, 50 mA for mice) for a short duration (e.g., 0.2 seconds).

-

Endpoint: The primary endpoint is the presence or absence of the tonic hindlimb extension. Protection is defined as the abolition of this phase.

-

Data Analysis: The median effective dose (ED50), the dose at which 50% of the animals are protected from the tonic hindlimb extension, is calculated using probit analysis.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

The scPTZ test is employed to screen for compounds that may be effective against absence seizures.

Objective: To evaluate the ability of a test compound to prevent or delay the onset of clonic seizures induced by the chemical convulsant pentylenetetrazole.

Procedure:

-

Animal Model: Typically, adult male CF1 mice are used.

-

Compound Administration: Test compounds are administered via the i.p. or p.o. route.

-

Convulsant Administration: A dose of pentylenetetrazole known to induce clonic seizures in a high percentage of animals (e.g., 85 mg/kg) is injected subcutaneously.

-

Observation Period: Animals are observed for a set period (e.g., 30 minutes) for the onset of a clonic seizure, characterized by clonus of the limbs, body, and/or head lasting for at least 5 seconds.

-

Endpoint: Protection is defined as the absence of a clonic seizure during the observation period.

-

Data Analysis: The ED50, the dose that protects 50% of the animals from clonic seizures, is determined.

Rotarod Neurotoxicity Assay

This assay is used to assess the potential for motor impairment and neurotoxicity of a test compound.

Objective: To determine the dose of a compound that causes motor incoordination.

Procedure:

-

Apparatus: A rotating rod (rotarod) of a specified diameter is used.

-

Training: Animals are trained to remain on the rotating rod for a set period (e.g., 1-2 minutes) at a constant speed.

-

Compound Administration: The test compound is administered at various doses.

-

Testing: At the time of anticipated peak effect, animals are placed on the rotarod, and their ability to remain on the rod for the predetermined time is recorded.

-

Endpoint: Failure to remain on the rod for the full duration is considered an indication of neurotoxicity.

-

Data Analysis: The median toxic dose (TD50), the dose at which 50% of the animals fail the test, is calculated.

Visualizing Structure-Activity Relationships and Experimental Workflows

Graphical representations are invaluable for conceptualizing the key aspects of this compound analog SAR and the screening process.

Caption: A typical workflow for the preclinical screening of novel anticonvulsant compounds.

Conclusion and Future Directions

The structure-activity relationship of this compound analogs is a promising area of research for the development of next-generation anticonvulsant therapies. Key takeaways for medicinal chemists include the importance of the 2,6-difluorobenzyl moiety for potency and the necessity of an unsubstituted carboxamide for optimal activity. Future research should focus on systematic modifications of the this compound scaffold, including bioisosteric replacement of the carboxamide group with other hydrogen-bonding moieties, to further refine the SAR and identify candidates with superior efficacy and safety profiles. The generation of comprehensive, publicly available quantitative SAR data for a wider range of this compound analogs will be crucial to accelerate these drug discovery efforts.

References

- 1. Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US7598279B2 - Neurotherapeutic azole compounds - Google Patents [patents.google.com]

- 3. US9505727B2 - this compound and derivatives and their use in modulating the gating process of human voltage-gated sodium channels - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Molecular Pharmacology of Rufinamide in Neuronal Excitability

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Rufinamide is a triazole derivative antiepileptic drug (AED) with a novel structure, distinct from other currently marketed AEDs.[1] Its primary mechanism of action is the modulation of voltage-gated sodium channels (VGSCs), a key player in neuronal excitability.[2][3] By prolonging the inactive state of these channels, this compound effectively limits the sustained, high-frequency firing of neurons that underlies seizure activity.[4][5] This document provides a comprehensive overview of the molecular pharmacology of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols used in its characterization, and visualizing its effects on neuronal signaling.

Core Molecular Mechanism of Action

The principal mechanism through which this compound exerts its anticonvulsant effects is the modulation of voltage-gated sodium channels (VGSCs).[6] Specifically, this compound stabilizes the inactive state of these channels, which reduces the number of channels available to open in response to depolarization.[2] This action limits the firing of sodium-dependent action potentials, thereby suppressing neuronal hyperexcitability.[3][7]

This compound exhibits a unique interaction with VGSCs compared to other sodium channel-blocking AEDs. It has a faster binding rate to the inactivated state, making it particularly effective against the short bursts of neuronal firing seen in conditions like Lennox-Gastaut syndrome (LGS).[3] Furthermore, studies suggest that this compound may selectively target specific VGSC isoforms, with a notable impact on hNav1.1 and hNav1.6.[7][8]

While the modulation of VGSCs is its primary mechanism, emerging evidence suggests that this compound may have additional effects that contribute to its anticonvulsant properties. These include the stimulation of Ca2+-activated K+ currents and potential inhibition of metabotropic glutamate receptor 5 (mGluR5).[9][10][11]

Interaction with Voltage-Gated Sodium Channels

This compound's interaction with VGSCs is characterized by its ability to prolong the channel's inactive state.[12] During an action potential, VGSCs transition through resting, open, and inactivated states.[2] By binding preferentially to the inactivated state, this compound slows the recovery of the channel to the resting state, making the neuron less likely to fire another action potential immediately.[13] This "use-dependent" inhibition is more pronounced in neurons that are firing repetitively at high frequencies, as is common during a seizure.

One study identified that this compound selectively stabilizes an intermediate inactivated state of the Na+ channel, with an apparent dissociation constant of approximately 40 μM.[13] This selective binding to a transitional gating state may contribute to its unique anti-seizure profile.[13]

Effects on Other Ion Channels and Receptors

Recent research has uncovered that this compound's pharmacological profile may extend beyond VGSCs. A study utilizing patch-clamp technology on pituitary GH3 lactotrophs demonstrated that this compound can increase the amplitude of Ca2+-activated K+ currents (IK(Ca)), specifically by enhancing the activity of large-conductance Ca2+-activated K+ channels (BKCa channels).[9] This action would lead to hyperpolarization of the neuronal membrane, further contributing to a decrease in excitability.

Additionally, some evidence suggests that at high concentrations, this compound may act as an antagonist of the metabotropic glutamate receptor 5 (mGluR5).[10][11] By inhibiting this receptor, this compound could reduce excitatory glutamatergic neurotransmission, another key factor in seizure generation.

Quantitative Data Summary

The following tables summarize the available quantitative data on the efficacy and pharmacological properties of this compound.

Table 1: Clinical Efficacy of this compound in Lennox-Gastaut Syndrome (LGS)

| Parameter | This compound | Placebo | p-value | Reference |

| Median Reduction in Total Seizure Frequency | 32.7% | 11.7% | 0.0015 | [6] |

| Median Reduction in Tonic-Atonic (Drop Attack) Seizures | 42.5% | -1.4% (increase) | <0.0001 | [6] |

| Responder Rate (≥50% reduction in total seizures) | 31.1% | 10.9% | 0.0045 | [14] |

| Responder Rate (≥50% reduction in tonic-atonic seizures) | 42.5% | 16.7% | 0.002 | [15] |

Table 2: Preclinical Efficacy of this compound in Animal Models

| Animal Model | Endpoint | ED50 (mg/kg) | Reference |

| Mouse | Maximal Electroshock (MES) Test | 23.9 | [1] |

| Rat | Maximal Electroshock (MES) Test | 6.1 | [16] |

| Mouse | Pentylenetetrazol (PTZ) Test | 45.8 | [1] |

| Mouse | Pentylenetetrazol-induced Clonus | 54.0 | [16] |

| Mouse | Bicuculline-induced Clonus | 50.5 | [16] |

| Mouse | Picrotoxin-induced Clonus | 76.3 | [16] |

Table 3: Pharmacokinetic and In Vitro Properties of this compound

| Parameter | Value | Reference |

| Apparent Dissociation Constant (Intermediate Inactivated Na+ Channel) | ~40 μM | [13] |

| Plasma Protein Binding | 26-34% | [14] |

| Elimination Half-life | 6-10 hours | [5] |

| Peak Plasma Concentration Time | 4-6 hours | [14] |

Experimental Protocols

This section details the methodologies for key experiments cited in the characterization of this compound's molecular pharmacology.

Whole-Cell Voltage-Clamp Electrophysiology

Objective: To investigate the effects of this compound on voltage-gated sodium currents (INa) in isolated neurons.

Cell Preparation:

-

Acutely dissociated rat dorsal root ganglion (DRG) neurons or cultured cortical neurons are used.[1][17]

-

For DRG neurons from diabetic rats, diabetes is induced with streptozotocin.[17]

-

The GH3 pituitary cell line can also be utilized.[9] Cells are grown in Ham's F-12 medium supplemented with fetal calf serum, horse serum, and L-glutamine.[9]

Recording Solutions:

-

To isolate INa, cells are bathed in a Ca2+-free Tyrode's solution containing 10 mM TEA and 0.5 mM CdCl2 to block K+ and Ca2+ currents, respectively.[9]

-

The recording electrodes are filled with a Cs+-containing solution to further block K+ currents.[9]

Voltage Protocol:

-

Cells are held at a holding potential of -80 mV.

-

To elicit INa, depolarizing voltage steps are applied in increments (e.g., from -70 mV to +50 mV for 100 ms).

-

To study the voltage-dependence of inactivation, a series of prepulses of varying voltages are applied before a test pulse to a fixed potential (e.g., 0 mV).

Data Analysis:

-

Current-voltage (I-V) relationships are plotted to determine the effect of this compound on the peak INa amplitude.

-

Activation and steady-state inactivation curves are fitted with the Boltzmann equation to determine the voltage at half-maximal activation (V1/2) and inactivation.

Patch-Clamp Electrophysiology for Ca2+-Activated K+ Currents

Objective: To determine the effect of this compound on Ca2+-activated K+ currents (IK(Ca)).

Cell Preparation:

-

Pituitary GH3 lactotrophs are used.[9]

Recording Conditions:

-

The whole-cell configuration of the patch-clamp technique is employed.[9]

-

The recording pipette is filled with a solution containing a physiological concentration of K+ and a defined concentration of free Ca2+ buffered with EGTA.

-

The external solution contains physiological concentrations of ions.

Voltage Protocol:

-

The cell is held at a holding potential of 0 mV.

-

A 300-ms depolarizing voltage command pulse to +50 mV is applied to evoke IK(Ca).[9]

Data Analysis:

-

The amplitude of the outward K+ current is measured before and after the application of this compound at various concentrations.

-

The concentration-response curve is plotted to determine the EC50 of this compound's effect on IK(Ca).

Visualizations

Signaling Pathway of this compound's Primary Mechanism of Action

Caption: this compound's primary mechanism of action on voltage-gated sodium channels.

Experimental Workflow for Whole-Cell Voltage-Clamp Analysis

References

- 1. This compound: A Novel Broad-Spectrum Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Articles [globalrx.com]

- 6. Role of this compound in the management of Lennox-Gastaut syndrome (childhood epileptic encephalopathy) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Technology -Rufinamide derivatives as novel drugs against epilepsy syndromes caused by aberrant sodium channel behavior [jhu.technologypublisher.com]

- 9. This compound, a Triazole-Derived Antiepileptic Drug, Stimulates Ca2+-Activated K+ Currents While Inhibiting Voltage-Gated Na+ Currents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. This compound | Na+ channel Blocker | Hello Bio [hellobio.com]

- 12. mdpi.com [mdpi.com]

- 13. Selective stabilization of the intermediate inactivated Na+ channel by the new-generation anticonvulsant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Efficacy and safety of this compound in pediatric epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Epilepsy Essentials: this compound in the Treatment of Lennox-G [practicalneurology.com]

- 16. selleckchem.com [selleckchem.com]

- 17. This compound Improves Functional and Behavioral Deficits via Blockade of Tetrodotoxin-Resistant Sodium Channels in Diabetic Neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of Rufinamide: A Technical Overview for Epilepsy Treatment

An In-depth Guide for Researchers and Drug Development Professionals

Executive Summary

Rufinamide (Banzel®, Inovelon®) is a triazole derivative antiepileptic drug (AED) that has emerged as a significant adjunctive therapy for the treatment of seizures associated with Lennox-Gastaut Syndrome (LGS), a severe form of childhood-onset epilepsy.[1][2][3] Structurally distinct from other AEDs, this compound's development marked an important advancement in the management of refractory epilepsy.[2][4] Its primary mechanism of action involves the prolongation of the inactive state of voltage-gated sodium channels, thereby limiting the sustained, high-frequency firing of neurons that underlies seizure activity.[5][6] This whitepaper provides a comprehensive technical overview of the discovery, development, mechanism of action, and key experimental data related to this compound for researchers, scientists, and drug development professionals.

Discovery and Development

Developed by Novartis Pharma, AG in 2004 and manufactured by Eisai, this compound's unique triazole structure sets it apart from other anticonvulsant medications.[3][7] Recognizing its potential for treating a rare and severe form of epilepsy, this compound was granted orphan drug status in October 2004.[2] It first entered the European market in January 2007 and received approval from the U.S. Food and Drug Administration (FDA) in November 2008 for the adjunctive treatment of seizures associated with LGS in children aged four years and older and in adults.[1][3] Notably, it was the first AED to be approved in the United States with a pediatric indication before an adult one.[2]

The synthesis of this compound has been approached through various routes, with a common strategy involving a 1,3-dipolar cycloaddition reaction to form the characteristic 1,2,3-triazole ring.[8][9] One of the initial syntheses involved the reaction of 2,6-difluorobenzyl azide with propiolic acid.[8] More recent advancements have focused on developing more efficient and environmentally friendly methods, such as one-pot syntheses and continuous flow processes.[10][11]

Mechanism of Action

The primary anticonvulsant effect of this compound is attributed to its modulation of voltage-gated sodium channels.[5][6] Unlike some other AEDs that block the channel pore, this compound stabilizes the channel in its inactive state.[5][12] This action prolongs the refractory period of the neuron, making it less likely to fire repetitively at high frequencies, a hallmark of epileptic seizures.[2][13] In vitro studies on cultured cortical neurons have demonstrated that this compound significantly slows the recovery of sodium channels from inactivation.[2]

An important aspect of this compound's mechanism is its lack of significant interaction with other common neurotransmitter systems. It does not affect benzodiazepine or GABA receptors, nor does it interact with glutamate, adrenergic, histamine, or muscarinic cholinergic receptors.[1][2] This specificity likely contributes to its distinct side-effect profile compared to other AEDs.

dot

Caption: this compound's mechanism of action on voltage-gated sodium channels.

Preclinical Pharmacology

The anticonvulsant properties of this compound were extensively evaluated in various rodent seizure models. These studies were crucial in establishing its broad-spectrum activity and favorable safety profile compared to other established AEDs.

Animal Models of Seizure

Maximal Electroshock (MES) Test: This model is used to assess a drug's ability to prevent the spread of seizures.[14] this compound demonstrated efficacy in suppressing MES-induced tonic-clonic seizures in both mice and rats.[2]

Pentylenetetrazol (PTZ) Test: The PTZ test is a model for generalized seizures, particularly myoclonic and absence seizures.[15] this compound was effective in suppressing PTZ-induced clonic seizures in mice.[2][16]

Preclinical Efficacy Data

| Model | Species | Route of Administration | ED50 (mg/kg) | Reference(s) |

| Maximal Electroshock (MES) | Mouse | Oral | 23.9 | [2] |

| Maximal Electroshock (MES) | Rat | Oral | 6.1 | [17] |

| Pentylenetetrazol (PTZ) | Mouse | Oral | 45.8 | [2] |

| Pentylenetetrazol (PTZ) | Mouse | Intraperitoneal | 54.0 | [16] |

| Bicuculline-induced clonus | Mouse | Intraperitoneal | 50.5 | [16] |

| Picrotoxin-induced clonus | Mouse | Intraperitoneal | 76.3 | [16] |

Clinical Development

The clinical development of this compound focused on its use as an adjunctive therapy for the difficult-to-treat seizures associated with Lennox-Gastaut Syndrome.

Phase III Clinical Trial in Lennox-Gastaut Syndrome

A pivotal Phase III, multicenter, randomized, double-blind, placebo-controlled trial evaluated the efficacy and safety of this compound in patients with LGS.[10][18]

Study Design:

-

Participants: Patients aged 4 to 37 years with a diagnosis of LGS who were inadequately controlled on one to three concomitant AEDs.[10][19]

-

Phases: The trial consisted of a 28-day baseline phase, followed by a 12-week (84-day) double-blind treatment phase, which included a 2-week titration period and a 10-week maintenance period.[10][20]

-

Dosage: this compound was titrated to a target dose of approximately 45 mg/kg/day, with a maximum dose of 3200 mg/day.[10][19]

Clinical Efficacy in LGS

| Efficacy Endpoint | This compound Group | Placebo Group | p-value | Reference(s) |

| Tonic-Atonic (Drop) Seizures | ||||

| Median % change from baseline | -42.5% | +1.4% | <0.0001 | [19] |

| Responder Rate (≥50% reduction) | 42.5% | 16.7% | 0.002 | [20] |

| Total Seizures | ||||

| Median % change from baseline | -32.7% | -11.7% | 0.0015 | [19] |

| Responder Rate (≥50% reduction) | 31.1% | 10.9% | 0.0045 | [19] |

| Seizure Severity (Global Evaluation) | ||||

| Improved | 53.4% | 30.6% | 0.0041 | [20] |

Safety and Tolerability

The most common adverse events reported in clinical trials were somnolence, vomiting, headache, and dizziness.[17][21] Most adverse events were mild to moderate in severity.[20]

Pharmacokinetics

This compound exhibits a favorable pharmacokinetic profile, which contributes to its clinical utility.

| Parameter | Value | Reference(s) |

| Absorption | ||

| Bioavailability | Well absorbed (>85%) | [19] |

| Tmax (Time to peak concentration) | 4-6 hours | [14] |

| Effect of Food | Increased extent of absorption | [14] |

| Distribution | ||

| Protein Binding | ~34% | [14] |

| Metabolism | ||

| Primary Pathway | Hydrolysis by carboxylesterases | [11][22] |

| CYP450 Involvement | Not a substrate | [11][22] |

| Elimination | ||

| Half-life | 6-10 hours | [14] |

| Route of Excretion | Primarily renal (as metabolites) | [22] |

Experimental Protocols

Maximal Electroshock (MES) Test Protocol (Mouse)

-

Animal Model: Male CF-1 or C57BL/6 mice are commonly used.[14]

-

Drug Administration: The test compound (e.g., this compound) or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) at a predetermined time before the electroshock.[6]

-

Anesthesia and Electrode Placement: The corneas of the mice are anesthetized with a drop of 0.5% tetracaine hydrochloride. Corneal electrodes are then placed on the eyes.[14]

-

Electrical Stimulation: A 60 Hz alternating current (typically 50 mA for mice) is delivered for 0.2 seconds.[14]

-

Observation: The mice are observed for the presence or absence of a tonic hindlimb extension seizure.[14]

-

Endpoint: Protection is defined as the abolition of the tonic hindlimb extension component of the seizure.[14]

-

Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension is calculated as the ED50.[14]

dot

Caption: Experimental workflow for the Maximal Electroshock (MES) test.

Pentylenetetrazol (PTZ) Induced Seizure Protocol (Mouse)

-

Animal Model: Male mice are typically used.

-

Drug Administration: The test compound or vehicle is administered at a specific time before PTZ injection.[9]

-

PTZ Administration: PTZ is administered subcutaneously (s.c.) or intraperitoneally (i.p.) at a dose known to induce clonic seizures (e.g., 80 mg/kg i.p.).[9]

-

Observation: Animals are placed in an observation chamber and monitored for a set period (e.g., 30 minutes) for the onset and severity of seizures.[7]

-

Seizure Scoring: Seizures are often scored based on a rating scale (e.g., Racine's scale) that quantifies the behavioral manifestations of the seizure.[3]

-

Endpoint: The primary endpoint is typically the presence or absence of a generalized clonic seizure, or a change in the latency to seizure onset or seizure severity score.

-

Data Analysis: The ED50 is calculated as the dose of the compound that protects 50% of the animals from the convulsive endpoint.

Whole-Cell Patch-Clamp Protocol for Sodium Current Recording

-

Cell Preparation: Neurons (e.g., cultured cortical or hippocampal neurons) are plated on coverslips.[8]

-

Recording Setup: The coverslip is placed in a recording chamber on a microscope stage and perfused with an extracellular solution.[23]

-

Pipette Preparation: A glass micropipette with a tip resistance of 3-7 MΩ is filled with an intracellular solution.[8]

-

Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "giga-seal".[24]

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell interior.[8]

-

Voltage-Clamp Recording: The membrane potential is held at a specific voltage (e.g., -70 mV) using a patch-clamp amplifier.[23]

-

Eliciting Sodium Currents: Voltage steps are applied to depolarize the membrane and elicit voltage-gated sodium currents. The effect of this compound on the amplitude and kinetics of these currents is then measured.[24]

Conclusion

This compound represents a significant therapeutic advance in the management of Lennox-Gastaut Syndrome, a challenging and often drug-resistant epilepsy. Its novel triazole structure and specific mechanism of action, primarily targeting the inactive state of voltage-gated sodium channels, distinguish it from other antiepileptic drugs. Preclinical studies robustly demonstrated its broad-spectrum anticonvulsant activity, which was subsequently confirmed in well-controlled clinical trials showing significant reductions in seizure frequency, particularly the debilitating tonic-atonic seizures. The favorable pharmacokinetic profile of this compound, characterized by metabolism independent of the cytochrome P450 system, minimizes the potential for drug-drug interactions. For researchers and drug development professionals, the story of this compound's journey from a unique chemical entity to an effective therapy underscores the value of novel mechanistic approaches in addressing unmet needs in epilepsy treatment.

References

- 1. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 3. archepilepsy.org [archepilepsy.org]

- 4. This compound from clinical trials to clinical practice in the United States and Europe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2024.sci-hub.ru [2024.sci-hub.ru]

- 6. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 7. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 9. researchgate.net [researchgate.net]

- 10. neurology.org [neurology.org]

- 11. login.medscape.com [login.medscape.com]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

- 14. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. This compound for the treatment of Lennox-Gastaut syndrome: evidence from clinical trials and clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Lennox-Gastaut Syndrome Treatment Efficacy | BANZEL (this compound) [banzel.com]

- 19. Efficacy and safety of this compound in pediatric epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Epilepsy Essentials: this compound in the Treatment of Lennox-G [practicalneurology.com]

- 21. Dosing considerations for this compound in patients with Lennox-Gastaut syndrome: Phase III trial results and real-world clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. This compound: clinical pharmacokinetics and concentration-response relationships in patients with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. protocols.io [protocols.io]

- 24. Whole cell patch clamp electrophysiology in human neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]

Rufinamide: A Comprehensive Analysis of its Neurotransmitter System Interactions Beyond Sodium Channels

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rufinamide is an established antiepileptic drug primarily recognized for its modulatory effects on voltage-gated sodium channels. However, emerging evidence indicates a broader spectrum of activity involving other neurotransmitter systems, which may contribute to its overall therapeutic profile. This technical guide provides an in-depth analysis of this compound's effects on systems beyond its primary target, focusing on its interactions with metabotropic glutamate receptors, calcium-activated potassium channels, and tetrodotoxin-resistant sodium channels. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways and workflows to offer a comprehensive resource for researchers and drug development professionals.

Introduction

While the principal mechanism of action of this compound is the prolongation of the inactive state of voltage-gated sodium channels, a complete understanding of its pharmacological profile requires exploration of its secondary targets.[1] These off-target effects may not only contribute to its anticonvulsant efficacy but also inform the development of novel therapeutics with improved selectivity and side-effect profiles. This guide delves into the current understanding of these non-canonical mechanisms of this compound.

Interaction with Metabotropic Glutamate Receptor 5 (mGluR5)

Several sources suggest that at high concentrations, this compound can inhibit the metabotropic glutamate receptor 5 (mGluR5), a G-protein coupled receptor that plays a crucial role in modulating synaptic plasticity and neuronal excitability.[1] This inhibitory action would lead to a reduction in glutamate-mediated signaling.

Quantitative Data

Signaling Pathway

Activation of mGluR5 typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores. This calcium signaling can modulate a variety of downstream effectors, including protein kinase C (PKC) and calcium/calmodulin-dependent protein kinases (CaMKs), ultimately influencing neuronal excitability and gene expression. This compound's potential inhibition of mGluR5 would dampen this entire cascade.

Experimental Protocols

A definitive investigation into this compound's effect on mGluR5 would involve a combination of in vitro assays.

2.3.1. Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of this compound for mGluR5.

-

Methodology:

-

Prepare cell membranes from a cell line stably expressing human mGluR5.

-

Incubate the membranes with a known radiolabeled mGluR5 antagonist (e.g., [3H]MPEP) in the presence of varying concentrations of this compound.

-

After incubation, separate bound from free radioligand by rapid filtration.

-

Quantify the amount of bound radioactivity using liquid scintillation counting.

-

Calculate the Ki value for this compound using the Cheng-Prusoff equation.

-

2.3.2. Calcium Mobilization Assay

-

Objective: To assess the functional antagonism of mGluR5 by this compound.

-

Methodology:

-

Culture cells expressing mGluR5 and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Stimulate the cells with a known mGluR5 agonist (e.g., DHPG) in the presence and absence of varying concentrations of this compound.

-

Measure changes in intracellular calcium concentration using a fluorescence plate reader or microscope.

-

Determine the IC50 value for this compound's inhibition of the agonist-induced calcium response.

-

References

Early-Stage In Vitro Evaluation of Rufinamide Efficacy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core methodologies for the early-stage in vitro evaluation of rufinamide, an antiepileptic drug. The primary focus is on its efficacy, mechanism of action, and the experimental protocols required to assess its activity in a laboratory setting.

Core Principles of this compound's In Vitro Efficacy

This compound's primary mechanism of action is the modulation of voltage-gated sodium channels (VGSCs), which are crucial for the initiation and propagation of action potentials in neurons.[1][2] In vitro studies have consistently demonstrated that this compound prolongs the inactive state of these channels.[1] This stabilization of the inactive state limits the sustained, high-frequency repetitive firing of neurons that is characteristic of seizure activity.[1]

Quantitative Analysis of this compound's In Vitro Activity

The following tables summarize the key quantitative data regarding this compound's in vitro efficacy, primarily from electrophysiological studies.

Table 1: In Vitro Inhibition of Voltage-Gated Sodium Channels by this compound

| Parameter | Cell Type/Channel | Value | Reference |

| IC50 (Peak Na+ Current) | GH3 cells | 22.7 µM | [3] |

| IC50 (Late Na+ Current) | GH3 cells | 3.1 µM | [3] |

| Effect on hNav1.1 Activation | Oocytes expressing hNav1.1 | ~8 mV depolarizing shift in G-V relationship with 100 µM this compound | [4] |

| Effect on hNav1.6 Inactivation | Oocytes expressing hNav1.6 | ~+5 mV shift in the midpoint of channel availability with 100 µM this compound | [4] |

Table 2: In Vitro Effects of this compound on Neuronal Excitability

| Parameter | In Vitro Model | Effect | Concentration | Reference |

| Sustained Repetitive Firing | Cultured Cortical Neurons | Limited sustained repetitive firing | ≥ 1 µM | [1] |

| Action Potential Threshold | Hippocampal Neurons | Increased threshold for action potential initiation | Not specified | [5] |

| Spontaneous Neuronal Activity | Cortical Neuron Networks on MEA | Altered mean network spike rate | 50 µM | [6] |

Key Experimental Protocols

This section details the methodologies for critical in vitro experiments to evaluate this compound's efficacy.

Whole-Cell Patch-Clamp Electrophysiology for Sodium Channel Analysis

This protocol is designed to measure the effect of this compound on the activity of voltage-gated sodium channels.

Objective: To determine the IC50 of this compound for the inhibition of peak and late sodium currents and to assess its effect on channel gating properties (activation and inactivation).

Materials:

-

Cultured neurons (e.g., primary cortical or hippocampal neurons) or a cell line expressing the sodium channel of interest (e.g., HEK293 cells transfected with Nav1.1).

-

External solution (ACSF) containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, and 10 glucose (pH 7.3 adjusted with NaOH).[4]

-

Internal (pipette) solution containing (in mM): 135 Potassium Gluconate, 20 KCl, 10 HEPES, 4 Mg-ATP, 0.3 Na2GTP, and 0.5 EGTA.[4]

-

This compound stock solution (dissolved in DMSO).

-

Patch-clamp rig with amplifier, digitizer, and data acquisition software.

-

Borosilicate glass pipettes (4–6 MΩ).[4]

Procedure:

-

Cell Preparation: Plate cells on coverslips suitable for microscopy and recording.

-

Recording Setup: Transfer a coverslip to the recording chamber and perfuse with external solution at a rate of 2 mL/min at 32°C.[4]

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 4-6 MΩ and fill with the internal solution.

-

Obtaining Whole-Cell Configuration:

-

Approach a target cell with the recording pipette while applying positive pressure.

-

Upon contact with the cell membrane, release the positive pressure to form a gigaohm seal.

-

Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.

-

-

Voltage-Clamp Protocol for Sodium Currents:

-

Hold the cell at a membrane potential of -80 mV.

-

Apply a series of depolarizing voltage steps (e.g., from -80 mV to +20 mV in 10 mV increments) to elicit sodium currents.

-

To assess steady-state inactivation, apply a series of prepulses to different voltages before a test pulse to a constant voltage.

-

-

This compound Application:

-

Record baseline sodium currents in the absence of the drug.

-

Perfuse the recording chamber with the external solution containing various concentrations of this compound.

-

Allow sufficient time for the drug to equilibrate before recording the sodium currents at each concentration.

-

-

Data Analysis:

-

Measure the peak and late sodium current amplitudes at each this compound concentration.

-

Plot the concentration-response curve and fit with a Hill equation to determine the IC50 values.

-

Analyze changes in the voltage-dependence of activation and inactivation by fitting the data with Boltzmann functions.

-

Sustained Repetitive Firing Assay in Cultured Neurons

This assay directly assesses the ability of this compound to inhibit the high-frequency firing characteristic of seizures.

Objective: To evaluate the effect of this compound on the ability of neurons to fire multiple action potentials in response to a sustained depolarizing current injection.

Materials:

-

Cultured cortical neurons.

-

External and internal solutions as described in the patch-clamp protocol.

-

This compound stock solution.

-

Current-clamp recording setup.

Procedure:

-

Establish Whole-Cell Current-Clamp Configuration: Follow steps 1-4 of the whole-cell patch-clamp protocol.

-

Current Injection Protocol:

-

Inject a series of depolarizing current steps of increasing amplitude and long duration (e.g., 500 ms) to induce sustained repetitive firing.

-

Record the number of action potentials fired at each current step.

-

-

This compound Application:

-

Record baseline firing in response to the current injection protocol.

-

Perfuse the chamber with different concentrations of this compound.

-

Repeat the current injection protocol at each concentration.

-

-

Data Analysis:

-

Count the number of action potentials generated at each current step in the presence and absence of this compound.

-

Plot the number of action potentials as a function of the injected current to assess the effect of this compound on neuronal excitability.

-

In Vitro Seizure Model in Hippocampal Slices

This model allows for the study of this compound's effect on seizure-like activity in a more intact neural circuit.

Objective: To determine if this compound can suppress epileptiform activity induced in hippocampal brain slices.

Materials:

-

Rodent hippocampal slices (350-400 µm thick).

-

High-potassium (e.g., 8 mM) or low-magnesium (e.g., 0.25 mM) artificial cerebrospinal fluid (aCSF) to induce epileptiform activity.[7] 4-aminopyridine (4-AP) can also be used as a pro-convulsant.[7]

-

Multi-electrode array (MEA) system or field potential recording setup.

-

This compound stock solution.

Procedure:

-

Slice Preparation: Prepare acute hippocampal slices from rodents according to standard protocols.

-

Induction of Seizure-Like Activity:

-

Place the slice in the recording chamber of the MEA or a standard slice chamber.

-

Perfuse with a pro-convulsant aCSF (e.g., high-potassium aCSF) to induce spontaneous epileptiform discharges.

-

-

Recording:

-

Record the spontaneous field potentials for a baseline period.

-

-

This compound Application:

-

Perfuse the slice with the pro-convulsant aCSF containing different concentrations of this compound.

-

Continue recording to observe the effect of the drug on the frequency, duration, and amplitude of the epileptiform events.

-

-

Data Analysis:

-

Analyze the recorded data to quantify the changes in seizure-like activity in the presence of this compound. This can include measuring the frequency of interictal-like spikes and the duration of ictal-like events.

-

Cell Viability (MTT) Assay

This assay is used to assess the potential cytotoxicity of this compound at effective concentrations.

Objective: To determine the effect of this compound on the viability of neuronal cells.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y).

-

96-well plates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[8]

-

MTT solvent (e.g., acidified isopropanol or DMSO).[8]

-

This compound stock solution.

Procedure:

-

Cell Plating: Seed cells in a 96-well plate at a density of approximately 7,500 cells per well and incubate overnight.[8]

-

Drug Treatment: Treat the cells with a range of this compound concentrations for a specified period (e.g., 24-48 hours). Include a vehicle control (DMSO).

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3.5 hours at 37°C.[8]

-

Formazan Solubilization: Carefully remove the media and add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[8]

-

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes and then read the absorbance at 590 nm using a microplate reader.[8]

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts in the in vitro evaluation of this compound.

Caption: State diagram of a voltage-gated sodium channel and the action of this compound.

Caption: Experimental workflow for the in vitro evaluation of this compound.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound Improves Functional and Behavioral Deficits via Blockade of Tetrodotoxin-Resistant Sodium Channels in Diabetic Neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a Triazole-Derived Antiepileptic Drug, Stimulates Ca2+-Activated K+ Currents While Inhibiting Voltage-Gated Na+ Currents [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Nav1.1 modulation by a novel triazole compound attenuates epileptic seizures in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of multi-well microelectrode arrays for neurotoxicity screening using a chemical training set - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An in vitro seizure model from human hippocampal slices using multi-electrode arrays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Use of Rufinamide in Animal Models of Lennox-Gastaut Syndrome

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of rufinamide in preclinical animal models relevant to Lennox-Gastaut Syndrome (LGS). The information is intended to guide researchers in designing and executing studies to evaluate the efficacy and mechanisms of action of this compound and other potential therapeutic agents for LGS.

Introduction to this compound and Lennox-Gastaut Syndrome

Lennox-Gastaut Syndrome (LGS) is a severe form of childhood-onset epileptic encephalopathy characterized by multiple seizure types (most commonly tonic, atonic, and atypical absence seizures), cognitive dysfunction, and a specific electroencephalogram (EEG) pattern of diffuse slow spike-and-wave complexes.[1] this compound is a triazole derivative antiepileptic drug approved for the adjunctive treatment of seizures associated with LGS.[2][3] Its primary mechanism of action is the modulation of voltage-gated sodium channels, specifically by prolonging their inactive state, which limits repetitive neuronal firing.[4][5][6] Preclinical studies in various animal models have demonstrated its broad-spectrum anticonvulsant activity.[2][5]

Animal Models Relevant to Lennox-Gastaut Syndrome

Due to the complex and heterogeneous nature of LGS, no single animal model perfectly recapitulates all aspects of the syndrome. However, several genetic and pharmacologically-induced models are used to study specific features of LGS, such as the characteristic seizure types and cognitive impairments.

Genetic Models:

-

Gabrb3+/D120N Knock-in Mouse: This model carries a de novo mutation in the GABRB3 gene, which encodes the β3 subunit of the GABA-A receptor, identified in a patient with LGS.[3] These mice exhibit multiple spontaneous seizure types, including atypical absence, tonic, myoclonic, and atonic seizures, as well as cognitive and behavioral deficits, making them a highly relevant model for studying LGS.[3] While studies have shown that antiepileptic drugs can ameliorate seizures in this model, specific data on this compound's efficacy is a current research gap.[3]

Pharmacologically-Induced Models:

-

Pentylenetetrazol (PTZ)-Induced Seizure Models: Acute or chronic (kindling) administration of PTZ, a GABA-A receptor antagonist, induces generalized seizures, including clonic and tonic-clonic seizures, which are relevant to LGS.[7][8]

-

Maximal Electroshock (MES) Model: This model induces tonic-clonic seizures and is used to assess the efficacy of drugs against generalized seizures.[5]

-

Kainic Acid (KA)-Induced Seizure Model: Intraperitoneal injection of kainic acid, a glutamate receptor agonist, leads to status epilepticus and subsequent spontaneous recurrent seizures, modeling aspects of acquired epilepsy and excitotoxic neuronal damage.[6]

Quantitative Data on this compound Efficacy in Rodent Models

The following tables summarize the effective doses (ED50) of this compound in various rodent seizure models. This data is crucial for dose selection in preclinical studies.

Table 1: Efficacy of Oral this compound in Mice and Rats

| Model | Species | Seizure Type | ED50 (mg/kg) | Citation |

| Maximal Electroshock (MES) | Mouse (CF1) | Tonic | 23.9 | [5] |

| Maximal Electroshock (MES) | Rat (Sprague-Dawley) | Tonic | 6.1 | [5] |

| Pentylenetetrazol (PTZ) | Mouse (CF1) | Clonic | 45.8 | [5] |

Table 2: Efficacy of Intraperitoneal this compound in Mice

| Model | Species | Seizure Type | ED50 (mg/kg) | Citation |

| Pentylenetetrazol (PTZ) | Mouse (CF1) | Clonic | 54.0 | [5] |

| Bicuculline | Mouse (CF1) | Clonic | 50.5 | [5] |

| Picrotoxin | Mouse (CF1) | Clonic | 76.3 | [5] |

Experimental Protocols

The following are detailed protocols for key experiments involving the administration of this compound in rodent models of epilepsy.

Protocol 1: Evaluation of this compound in a Chronic LGS Model (Gabrb3+/D120N Mouse)

Objective: To assess the long-term efficacy of this compound in reducing seizure frequency and improving behavioral outcomes in a genetic mouse model of LGS.

Materials:

-

Gabrb3+/D120N knock-in mice and wild-type littermate controls

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose in sterile water)

-

Video-EEG monitoring system

-

Apparatus for behavioral testing (e.g., open field, elevated plus maze)

Procedure:

-

Animal Preparation:

-

Baseline Recording:

-

Record continuous video-EEG for a baseline period (e.g., 7 days) to determine individual seizure frequency and types for each mouse.

-

-

Drug Preparation and Administration:

-

Prepare a suspension of this compound in the vehicle at the desired concentrations.

-

Administer this compound or vehicle orally (e.g., via gavage or in a palatable jelly) twice daily for a chronic period (e.g., 21 days).[8][9] Doses can be selected based on the ED50 values from other models (e.g., 30, 60, and 90 mg/kg).[8]

-

-

Treatment Monitoring:

-

Continue continuous video-EEG recording throughout the treatment period to quantify changes in seizure frequency and duration.

-

-

Behavioral Assessment:

-

Following the chronic treatment period, conduct a battery of behavioral tests to assess anxiety, locomotor activity, and cognitive function.

-

-

Data Analysis:

-

Analyze EEG recordings to identify and quantify different seizure types.

-

Compare seizure frequency and behavioral performance between this compound-treated and vehicle-treated groups using appropriate statistical methods.

-

Protocol 2: Evaluation of this compound in an Acute Seizure Model (PTZ-Induced Seizures)

Objective: To determine the acute anticonvulsant effect of this compound against chemically-induced generalized seizures.

Materials:

-

Male BALB/c mice[8]

-

This compound

-

Pentylenetetrazol (PTZ)

-

Saline (vehicle for PTZ)

-

Vehicle for this compound (e.g., 0.5% methylcellulose)

Procedure:

-

Drug Administration:

-

Administer this compound (e.g., 30, 60, 90 mg/kg) or vehicle orally to different groups of mice.[8]

-

-

Seizure Induction:

-

After a predetermined time (e.g., 60 minutes) to allow for drug absorption, administer a convulsant dose of PTZ (e.g., 40 mg/kg, intraperitoneally).[8]

-

-

Observation:

-

Immediately after PTZ injection, observe each mouse individually for a set period (e.g., 30 minutes) for the occurrence and severity of seizures, using a standardized scoring system (e.g., Racine scale).

-

-

Data Analysis:

-

Compare the incidence and severity of seizures between the this compound-treated and vehicle-treated groups.

-

Calculate the ED50 of this compound for protection against PTZ-induced seizures.

-

Signaling Pathways and Mechanisms of Action

The primary mechanism of action of this compound is the modulation of voltage-gated sodium channels. However, recent studies suggest that its therapeutic effects may also involve other pathways.

Caption: Proposed mechanisms of action of this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for preclinical evaluation of this compound in an LGS animal model.

Caption: Workflow for preclinical this compound studies.

In addition to its primary action on sodium channels, this compound has been shown to exert neuroprotective effects by reducing oxidative stress and neuroinflammation in the hippocampus in a kainic acid-induced seizure model.[6] Furthermore, in a PTZ-kindling model, this compound mitigated seizures and behavioral deficits, and these effects were associated with the downregulation of brain-derived neurotrophic factor (BDNF)/tropomyosin receptor kinase B (TrkB) signaling and a reduction in pro-inflammatory cytokines.[8] These findings suggest that this compound's therapeutic benefits in LGS may extend beyond seizure suppression to include disease-modifying effects.

Conclusion

This compound is an effective treatment for seizures associated with LGS. Preclinical studies in various animal models have elucidated its primary mechanism of action and provided quantitative data on its anticonvulsant efficacy. The use of genetically relevant models, such as the Gabrb3+/D120N mouse, will be instrumental in further dissecting the pathophysiology of LGS and in the development of novel therapeutic strategies. The protocols and data presented here provide a framework for researchers to design and conduct robust preclinical studies to advance our understanding and treatment of this devastating epilepsy syndrome.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Role of this compound in the management of Lennox-Gastaut syndrome (childhood epileptic encephalopathy) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GABAA receptor β3 subunit mutation D120N causes Lennox–Gastaut syndrome in knock-in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. How Can an Na+ Channel Inhibitor Ameliorate Seizures in Lennox-Gastaut Syndrome? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The anticonvulsant profile of this compound (CGP 33101) in rodent seizure models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound Mitigates Seizures and Behavioural Deficits via BDNF/TrkB Modulation and Oxidative Stress Reduction in Pentylenetetrazole-Kindled Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Voluntary oral administration of drugs in mice [protocols.io]

Application Note: Investigating the Ion Channel Effects of Rufinamide using Patch-Clamp Electrophysiology

Introduction

Rufinamide is a triazole-derivative antiepileptic drug (AED) structurally distinct from other AEDs, primarily utilized as an adjunctive therapy for seizures associated with Lennox-Gastaut Syndrome (LGS)[1]. Its efficacy lies in modulating neuronal excitability, and understanding its precise interactions with ion channels is crucial for elucidating its therapeutic mechanism and exploring further applications. Patch-clamp electrophysiology is the gold-standard technique for studying the electrical properties of excitable cells and the direct effects of pharmacological compounds on ion channel function[2][3][4]. This document provides a detailed overview and protocols for using this technique to investigate this compound's effects on key ion channel targets.

Primary Mechanisms of Action

-

Voltage-Gated Sodium Channels (NaV): The principal mechanism of action for this compound is the modulation of voltage-gated sodium channels[5][6]. It limits the sustained, high-frequency firing of neurons by prolonging the inactive state of the NaV channel[6][7][8]. This action stabilizes the neuronal membrane and prevents the propagation of seizure activity[9]. Studies suggest that this compound primarily targets the hNaV1.1 and hNaV1.6 isoforms[10]. A distinguishing feature is its ability to selectively bind to an intermediate inactivated state of the Na+ channel, which may explain its efficacy in LGS where seizures can involve short bursts of neuronal firing[11]. It has also been shown to block tetrodotoxin-resistant (TTX-R) Na+ currents, which may contribute to its therapeutic potential in conditions like diabetic neuropathy[12].

-

Large-Conductance Ca2+-Activated K+ Channels (BKCa): In addition to its well-documented effects on sodium channels, recent evidence demonstrates that this compound stimulates Ca2+-activated K+ currents (IK(Ca))[13][14]. Specifically, it enhances the activity of large-conductance Ca2+-activated K+ (BKCa) channels by increasing their open-state probability[13][15]. This leads to potassium efflux, membrane hyperpolarization, and a subsequent decrease in neuronal excitability, representing a secondary, complementary anticonvulsant mechanism.

Quantitative Summary of this compound's Ion Channel Effects

The following table summarizes the quantitative data from patch-clamp studies on this compound.

| Ion Channel Target | Cell Type | Effect | Parameter | Value | Reference |

| Ca2+-Activated K+ Current (IK(Ca)) | Pituitary GH3 Lactotrophs | Stimulation | EC50 | 3.9 µM | [13] |

| BKCa Channels | Pituitary GH3 Lactotrophs | Increased Open Probability (Po) | Po at 3 µM this compound | 0.142 ± 0.019 | [13] |

| Po at 10 µM this compound | 0.223 ± 0.025 | [13] | |||

| Control Po | 0.093 ± 0.012 | [13] | |||

| Decreased Mean Closed Time | Slow Component | Decreased from 12.22 ms to 6.17 ms (at 10 µM) | [13] | ||

| hNaV1.1 | Oocytes | Inhibition of Activation | ΔV½ of Activation | ~+8 mV shift (at 100 µM) | [16] |

| hNaV1.1, 1.2, 1.3, 1.6 | Oocytes | Slowed Recovery from Fast Inactivation | Kinetic Change | Qualitatively described slowing | [10][16] |

| hNaV1.6 | Oocytes | Altered Steady-State Inactivation | ΔV½ of Inactivation | ~+5 mV shift (at 100 µM) | [16] |

| Na+ Channels (Intermediate Inactivated State) | Hippocampal Neurons | Selective Binding | Apparent Kd | ~40 µM | [11] |

Visualized Workflows and Mechanisms

The following diagrams illustrate the experimental process and the molecular action of this compound.

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Analysis of this compound on NaV Currents

Objective: To characterize the effects of this compound on the kinetics and voltage-dependence of voltage-gated sodium currents (INa) in a heterologous expression system or cultured neurons.

Materials:

-

Cells: HEK-293 cells stably expressing a human NaV subtype (e.g., hNaV1.1) or cultured rodent cortical/hippocampal neurons.

-

Extracellular (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. pH adjusted to 7.4 with NaOH.

-

Intracellular (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES. pH adjusted to 7.2 with CsOH. (Cesium is used to block K+ currents).

-

This compound Stock Solution: 100 mM in DMSO. Dilute to final concentrations (e.g., 1-100 µM) in extracellular solution immediately before use.

-

Equipment: Patch-clamp amplifier, digitizer, microscope, micromanipulators, perfusion system, borosilicate glass capillaries.

Methodology:

-

Cell Preparation: Plate cells onto glass coverslips 24-48 hours prior to recording. Transfer a coverslip to the recording chamber on the microscope stage and perfuse with extracellular solution.

-

Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.

-

Whole-Cell Configuration: Approach a single, healthy cell with the pipette and apply slight positive pressure. Upon contact, release pressure and apply gentle suction to form a high-resistance (>1 GΩ) seal. Apply a brief, strong suction pulse to rupture the membrane patch and achieve the whole-cell configuration.

-

Data Acquisition:

-

Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure channels are in a resting state.

-

Current-Voltage (I-V) Protocol: From the holding potential, apply depolarizing steps (e.g., from -80 mV to +60 mV in 10 mV increments) to elicit INa. Record baseline currents.

-

Steady-State Inactivation Protocol: From the holding potential, apply a series of 500 ms prepulses (e.g., from -120 mV to 0 mV) followed by a test pulse to a fixed potential (e.g., -10 mV) to measure the fraction of available channels.

-

Recovery from Inactivation Protocol: Use a two-pulse protocol. A depolarizing prepulse inactivates the channels, followed by a variable recovery interval at a hyperpolarized potential before a second test pulse.

-

-

This compound Application: Perfuse the bath with the desired concentration of this compound for 2-5 minutes to reach equilibrium.

-

Repeat Protocols: Repeat the voltage protocols described in step 4 in the presence of this compound to record the drug's effect.

-

Data Analysis:

-

Measure the peak current amplitude at each voltage to construct I-V curves before and after drug application.

-

Fit the steady-state inactivation data with a Boltzmann function to determine the half-inactivation potential (V½) and slope factor. Compare V½ values to quantify voltage-dependent shifts.

-

Plot the normalized current from the recovery protocol against the recovery interval and fit with an exponential function to determine the time constant (τ) of recovery.

-

Protocol 2: Inside-Out Patch-Clamp Analysis of this compound on BKCa Channels

Objective: To directly measure the effect of this compound on the single-channel activity of BKCa channels. This configuration allows for the application of this compound to the intracellular face of the channel, where it is believed to act[13].

Materials:

-

Cells: Pituitary GH3 cells, which endogenously express BKCa channels, or a suitable heterologous expression system.

-

Extracellular (Pipette) Solution (in mM): 140 KCl, 2 MgCl2, 10 HEPES. pH adjusted to 7.4 with KOH.

-

Intracellular (Bath) Solution (in mM): 140 KCl, 2 MgCl2, 10 HEPES, and a buffered Ca2+ concentration (e.g., 1 µM free Ca2+ using EGTA/CaCl2). pH adjusted to 7.2 with KOH.

-

This compound Stock Solution: 100 mM in DMSO. Dilute to final concentrations (e.g., 1-30 µM) in the intracellular (bath) solution.

-

Equipment: As listed in Protocol 1, with an emphasis on a low-noise amplifier suitable for single-channel recordings.

Methodology:

-

Cell Preparation: Prepare and plate cells as described previously.

-

Pipette Fabrication: Pull pipettes to a higher resistance (5-10 MΩ) to isolate a smaller membrane patch. Fire-polish the tip to facilitate a better seal.

-

Inside-Out Configuration:

-

Establish a cell-attached GΩ seal as described in Protocol 1.

-

Retract the pipette from the cell, pulling the membrane patch with it so that the intracellular surface of the membrane is now exposed to the bath solution.

-

-

Data Acquisition:

-

Apply a constant depolarizing voltage (e.g., +40 mV) to the patch to observe baseline channel openings. Record for several minutes.

-

Alternatively, apply voltage ramps to study channel activity over a range of potentials.

-

-

This compound Application: Add this compound to the bath (intracellular) solution via the perfusion system.

-

Record Drug Effect: After the solution exchange, continue recording single-channel activity to observe changes in opening frequency and duration.

-

Data Analysis:

-

Use single-channel analysis software to generate an all-points histogram to determine the unitary current amplitude.

-

Idealize the recording to measure channel open probability (Po), mean open time, and mean closed time.

-

Compare these parameters before and after the application of this compound to quantify the drug's stimulatory effect.

-

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]

- 3. scientifica.uk.com [scientifica.uk.com]

- 4. Patch Clamp: Unlocking the Secrets of Ion Channels in Electrophysiology | The Scientist [the-scientist.com]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. This compound: A Novel Broad-Spectrum Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. What is the mechanism of this compound? [synapse.patsnap.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Nav1.1 Modulation by a Novel Triazole Compound Attenuates Epileptic Seizures in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Selective stabilization of the intermediate inactivated Na+ channel by the new-generation anticonvulsant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound Improves Functional and Behavioral Deficits via Blockade of Tetrodotoxin-Resistant Sodium Channels in Diabetic Neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound, a Triazole-Derived Antiepileptic Drug, Stimulates Ca2+-Activated K+ Currents While Inhibiting Voltage-Gated Na+ Currents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound, a Triazole-Derived Antiepileptic Drug, Stimulates Ca2+-Activated K+ Currents While Inhibiting Voltage-Gated Na+ Currents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: High-Throughput Screening for Rufinamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rufinamide is an anti-epileptic drug whose mechanism of action is believed to involve the prolongation of the inactive state of voltage-gated sodium channels (Nav).[1] This document provides detailed application notes and protocols for developing high-throughput screening (HTS) assays to identify and characterize novel this compound derivatives that modulate the activity of these channels. The following protocols are designed for researchers in drug discovery and development aiming to establish robust and efficient screening cascades.

Signaling Pathway: Modulation of Voltage-Gated Sodium Channels

Voltage-gated sodium channels are transmembrane proteins that cycle through three main conformational states: resting, open (activated), and inactivated. The transition between these states is regulated by the membrane potential. This compound and its derivatives are thought to exert their therapeutic effect by binding to the channel and stabilizing the inactivated state, thereby limiting the sustained, high-frequency firing of neurons that is characteristic of seizures.

References

Application Notes and Protocols for Preclinical In Vivo Administration of Rufinamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preclinical in vivo administration of rufinamide in rodent models of epilepsy. The information compiled is intended to guide researchers in designing and executing studies to evaluate the anticonvulsant efficacy and neurobehavioral effects of this compound.

Quantitative Data Summary

The following tables summarize the effective doses (ED₅₀) of this compound in various rodent seizure models and its pharmacokinetic parameters in rats.

Table 1: Efficacy of this compound in Rodent Seizure Models

| Seizure Model | Animal Model | Route of Administration | ED₅₀ (mg/kg) | Seizure Type Inhibited |

| Maximal Electroshock (MES) | Mouse (CF1) | Oral | 23.9[1] | Tonic extension |

| Rat (Sprague-Dawley) | Oral | 6.1 | Tonic extension | |

| Pentylenetetrazol (PTZ) | Mouse (CF1) | Oral | 45.8[1] | Clonic seizures |

| Mouse (CF1) | Intraperitoneal | 54.0 | Clonic seizures | |

| Bicuculline-induced | Mouse (CF1) | Intraperitoneal | 50.5 | Clonic seizures |

| Picrotoxin-induced | Mouse (CF1) | Intraperitoneal | 76.3 | Clonic seizures |

Table 2: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)

| Parameter | Value |

| Dose | 1 mg/kg |

| Cₘₐₓ | 0.89 ± 0.09 µg/mL |

| Tₘₐₓ | 4 (2-8) hours |

| Dose | 5 mg/kg |

| Cₘₐₓ | 3.188 ± 0.71 µg/mL |

| Tₘₐₓ | 4 (2-8) hours |

| General Parameters | |

| Half-life (t₁/₂) | 7 - 13 hours |

| Apparent Plasma Clearance | 95.52 ± 39.45 mL/h/kg |

| Brain-to-Plasma Ratio | 0.514 ± 0.036 |

Experimental Protocols